MPT0E028 MPT0E028 MPT0E028 is a novel N-hydroxyacrylamide-derived HDAC inhibitor, inhibited human colorectal cancer HCT116 cell growth in vitro and in vivo. The results of NCI-60 screening showed that MPT0E028 inhibited proliferation in both solid and hematological tumor cell lines at micromolar concentrations, and was especially potent in HCT116 cells. MPT0E028 had a stronger apoptotic activity and inhibited HDACs activity more potently than SAHA, the first therapeutic HDAC inhibitor proved by FDA. In vivo murine model, the growth of HCT116 tumor xenograft was delayed and inhibited after treatment with MPT0E028 in a dose-dependent manner. Based on in vivo study, MPT0E028 showed stronger anti-cancer efficacy than SAHA. No significant body weight difference or other adverse effects were observed in both MPT0E028-and SAHA-treated groups. Taken together, our results demonstrate that MPT0E028 has several properties and is potential as a promising anti-cancer therapeutic drug. ( PLoS One. 2012;7(8):e43645.)
Brand Name: Vulcanchem
CAS No.: 1338320-94-7
VCID: VC0547948
InChI: InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+
SMILES: C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.4 g/mol

MPT0E028

CAS No.: 1338320-94-7

Cat. No.: VC0547948

Molecular Formula: C17H16N2O4S

Molecular Weight: 344.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MPT0E028 - 1338320-94-7

Specification

CAS No. 1338320-94-7
Molecular Formula C17H16N2O4S
Molecular Weight 344.4 g/mol
IUPAC Name (E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide
Standard InChI InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+
Standard InChI Key MGTIFSBCGGAZDB-VQHVLOKHSA-N
Isomeric SMILES C1CN(C2=C1C=C(C=C2)/C=C/C(=O)NO)S(=O)(=O)C3=CC=CC=C3
SMILES C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3
Appearance white solid powder

Introduction

Mechanisms of Action

HDAC Inhibition

MPT0E028 acts as a pan-HDAC inhibitor, targeting multiple HDAC isoforms including HDAC1, HDAC2, HDAC6, and HDAC8 . By inhibiting these enzymes, MPT0E028 disrupts the deacetylation process of histones and non-histone proteins. This leads to increased acetylation levels of histone H3 and tubulin, which are critical for chromatin remodeling and microtubule stability .

Akt/mTOR Pathway Modulation

In addition to HDAC inhibition, MPT0E028 directly targets the Akt signaling pathway. It reduces phosphorylation levels of Akt at critical sites such as T308 and S473, thereby inhibiting downstream signaling proteins like mTOR and GSK3β . This dual mechanism enhances apoptosis in cancer cells while suppressing oncogenic pathways.

Gene Regulation

Microarray analysis has revealed that MPT0E028 modulates the expression of several oncogenes and tumor suppressor genes, including TP53, MYC, STAT family genes (STAT1-6), and BID . These changes contribute to its broad-spectrum anticancer activity.

Preclinical Studies

In Vitro Efficacy

MPT0E028 has demonstrated significant growth inhibition in various cancer cell lines, including hepatomas, colorectal cancer cells (HCT116), B-cell lymphomas (Ramos and BJAB), and others . The IC50_{50} values for HDAC inhibition were reported as follows: 53 nM for HDAC1, 106 nM for HDAC2, and 29 nM for HDAC6 . These values indicate high potency compared to other FDA-approved HDAC inhibitors like vorinostat (SAHA) .

Apoptosis Induction

Flow cytometry analyses show that MPT0E028 increases the sub-G1 phase population in treated cells in a dose-dependent manner . Western blot experiments confirm activation of apoptotic markers such as caspase-3, PARP cleavage, and caspase-6/-7/-8/-9 activation following treatment .

In Vivo Studies

Animal xenograft models have demonstrated that oral administration of MPT0E028 significantly inhibits tumor growth with minimal toxicity . In mice bearing human lymphoma Ramos cells or BJAB xenografts, MPT0E028 prolonged survival rates more effectively than SAHA at equivalent doses .

Table 1: Comparative Tumor Growth Inhibition in Xenograft Models

ModelTreatmentDose (mg/kg)Tumor Growth Inhibition (%)Survival Rate Improvement (%)
Ramos CellsMPT0E02850–200>70>80
BJAB XenograftSAHASame<40<50

Clinical Trials

Phase I Trials

Phase I clinical trials for MPT0E028 were conducted at National Taiwan University Hospital and Taipei Medical University Hospital . These trials focused on assessing safety profiles, maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) in patients with late-stage solid tumors.

Key Findings:

  • Safety: Minimal adverse effects were reported.

  • MTD: Established at doses below toxic thresholds.

  • PK/PD: Demonstrated favorable absorption and distribution profiles.

Phase II Trials

Phase II studies are currently underway to evaluate efficacy in advanced malignant solid neoplasms and colorectal cancer . Preliminary results suggest promising outcomes in terms of tumor regression rates.

Future Directions

Combination Therapy

Given its dual mechanism of action (HDAC inhibition + Akt targeting), MPT0E028 could be combined with other therapeutic agents to enhance efficacy.

Biomarker Development

Identifying biomarkers associated with response to MPT0E028 could improve patient stratification in clinical settings.

Expanded Indications

Further research is needed to explore its potential applications beyond oncology and fibrosis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator